molecular formula C17H31ClN2O5S B12414032 Clindamycin B-d3

Clindamycin B-d3

Cat. No.: B12414032
M. Wt: 414.0 g/mol
InChI Key: UHQYIIRIOVIPLI-NBRFJTCUSA-N
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Description

Clindamycin B-d3 is a deuterated form of clindamycin, a lincosamide antibiotic. Deuterium is a stable isotope of hydrogen, and its incorporation into clindamycin results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clindamycin due to the isotope’s ability to act as a tracer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin B-d3 involves the incorporation of deuterium into the clindamycin molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in clindamycin with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of clindamycin can also result in the formation of this compound. For example, deuterated chlorinating agents can be used in the chlorination step of clindamycin synthesis.

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:

    Bulk Hydrogen-Deuterium Exchange: Large-scale hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.

    Purification: The product is then purified using techniques such as chromatography to ensure the removal of any non-deuterated impurities.

Chemical Reactions Analysis

Types of Reactions: Clindamycin B-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted clindamycin derivatives.

Scientific Research Applications

Clindamycin B-d3 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterium label allows for the tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways of clindamycin, identifying metabolites and understanding the drug’s biotransformation.

    Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions by observing how other drugs affect the metabolism of this compound.

    Antibiotic Resistance Research: this compound is used to study the mechanisms of antibiotic resistance in bacteria, particularly in strains resistant to clindamycin.

Mechanism of Action

Clindamycin B-d3 exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding interferes with the transpeptidation reaction, inhibiting protein synthesis and preventing bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process. By disrupting protein synthesis, this compound effectively inhibits bacterial proliferation.

Comparison with Similar Compounds

    Lincomycin: A naturally occurring lincosamide antibiotic from which clindamycin is derived.

    Erythromycin: A macrolide antibiotic that also binds to the 50S ribosomal subunit but has a different chemical structure.

    Azithromycin: Another macrolide antibiotic with a broader spectrum of activity compared to clindamycin.

Uniqueness: Clindamycin B-d3 is unique due to the incorporation of deuterium, which provides distinct advantages in research applications. The deuterium label allows for precise tracking in pharmacokinetic and metabolic studies, making it a valuable tool for understanding the behavior of clindamycin in biological systems.

Properties

Molecular Formula

C17H31ClN2O5S

Molecular Weight

414.0 g/mol

IUPAC Name

(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9?,10-,11+,12?,13+,14?,15+,17+/m0/s1/i3D3

InChI Key

UHQYIIRIOVIPLI-NBRFJTCUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)O)O)O)[C@H](C)Cl)CC

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Origin of Product

United States

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